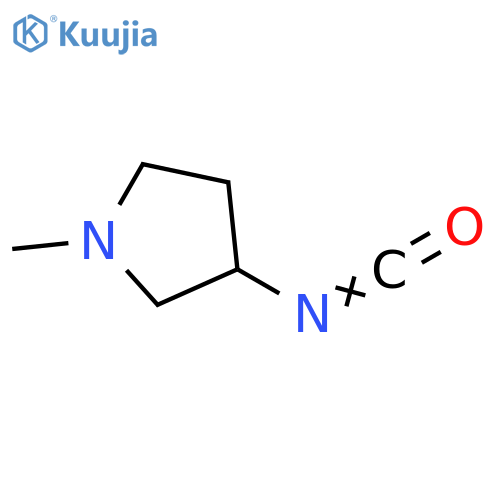Cas no 1339219-42-9 (3-isocyanato-1-methylpyrrolidine)
3-イソシアナート-1-メチルピロリジンは、反応性の高いイソシアネート基を有する有機化合物です。ピロリジン環にメチル基が導入された構造特性により、従来の脂肪族イソシアネートと比較して立体障害が軽減され、求核試薬との反応性が向上しています。ポリウレタン合成における架橋剤として有用で、特に低温条件下でも良好な反応性を示します。また、分子内に窒素原子を有するため、生成物に剛性と耐熱性を付与できる点が特徴です。有機溶剤への溶解性に優れ、工業プロセスへの適用性が高い化合物です。

1339219-42-9 structure
商品名:3-isocyanato-1-methylpyrrolidine
CAS番号:1339219-42-9
MF:C6H10N2O
メガワット:126.156401157379
MDL:MFCD18269797
CID:5242379
3-isocyanato-1-methylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine, 3-isocyanato-1-methyl-
- 3-isocyanato-1-methylpyrrolidine
-
- MDL: MFCD18269797
- インチ: 1S/C6H10N2O/c1-8-3-2-6(4-8)7-5-9/h6H,2-4H2,1H3
- InChIKey: NQGJBOBZJFPDBF-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCC(N=C=O)C1
3-isocyanato-1-methylpyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-275141-10.0g |
3-ISOCYANATO-1-METHYLPYRROLIDINE |
1339219-42-9 | 10.0g |
$3253.0 | 2023-03-01 | ||
| Enamine | EN300-275141-5g |
3-isocyanato-1-methylpyrrolidine |
1339219-42-9 | 5g |
$2802.0 | 2023-09-10 | ||
| Enamine | EN300-275141-1.0g |
3-ISOCYANATO-1-METHYLPYRROLIDINE |
1339219-42-9 | 1.0g |
$986.0 | 2023-03-01 | ||
| Enamine | EN300-275141-10g |
3-isocyanato-1-methylpyrrolidine |
1339219-42-9 | 10g |
$3524.0 | 2023-09-10 | ||
| Enamine | EN300-275141-5.0g |
3-ISOCYANATO-1-METHYLPYRROLIDINE |
1339219-42-9 | 5.0g |
$2587.0 | 2023-03-01 | ||
| Enamine | EN300-275141-2.5g |
3-isocyanato-1-methylpyrrolidine |
1339219-42-9 | 2.5g |
$2212.0 | 2023-09-10 | ||
| Enamine | EN300-275141-1g |
3-isocyanato-1-methylpyrrolidine |
1339219-42-9 | 1g |
$1068.0 | 2023-09-10 |
3-isocyanato-1-methylpyrrolidine 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
1339219-42-9 (3-isocyanato-1-methylpyrrolidine) 関連製品
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
